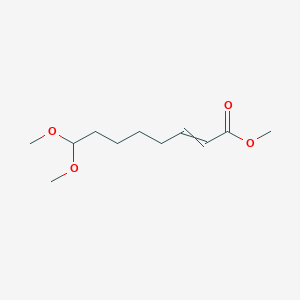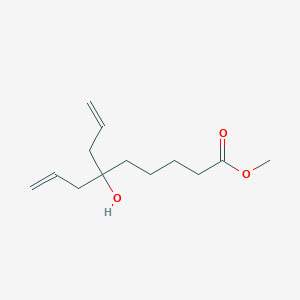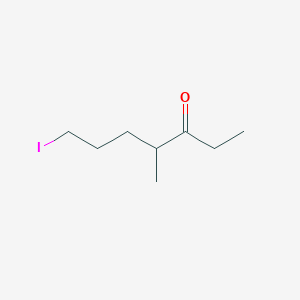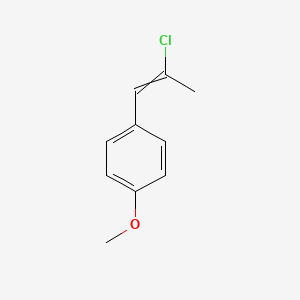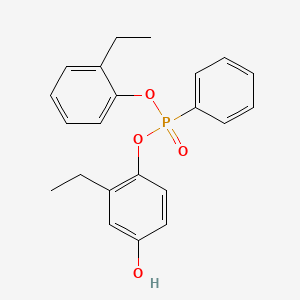
2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate is an organophosphorus compound that features a phosphonate group bonded to a phenyl ring, which is further substituted with ethyl and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate typically involves the reaction of phenylphosphonic dichloride with 2-ethylphenol and 4-hydroxy-2-ethylphenol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphonate group can be reduced to form a phosphine oxide.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 2-ethyl-4-oxophenyl 2-ethylphenyl phenylphosphonate.
Reduction: Formation of 2-ethyl-4-hydroxyphenyl 2-ethylphenyl phosphine oxide.
Substitution: Formation of various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The phosphonate group can mimic the transition state of the enzyme’s natural substrate, leading to competitive inhibition. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylphenyl phenylphosphonate
- 4-Hydroxyphenyl phenylphosphonate
- 2-Ethyl-4-hydroxyphenyl phenylphosphonate
Uniqueness
2-Ethyl-4-hydroxyphenyl 2-ethylphenyl phenylphosphonate is unique due to the presence of both ethyl and hydroxy substituents on the phenyl rings, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
112824-26-7 |
|---|---|
Molecular Formula |
C22H23O4P |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-ethyl-4-[(2-ethylphenoxy)-phenylphosphoryl]oxyphenol |
InChI |
InChI=1S/C22H23O4P/c1-3-17-10-8-9-13-21(17)25-27(24,20-11-6-5-7-12-20)26-22-15-14-19(23)16-18(22)4-2/h5-16,23H,3-4H2,1-2H3 |
InChI Key |
OYGZFFJKYGQGJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1OP(=O)(C2=CC=CC=C2)OC3=C(C=C(C=C3)O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl benzo[g]phthalazine-1,4-dicarboxylate](/img/structure/B14301054.png)
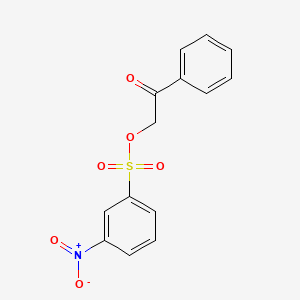
![2-[1-(2-Hydroxyethoxy)hexyl]cyclohexan-1-one](/img/structure/B14301075.png)
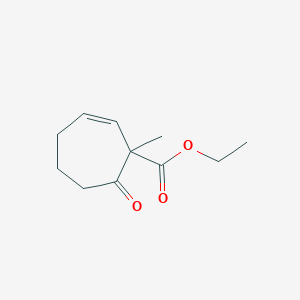
![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)
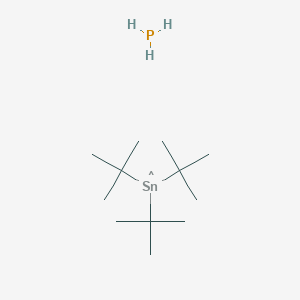
![1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14301099.png)
![2-[(E)-(1-Phenylethylidene)amino]benzoic acid](/img/structure/B14301106.png)
